(5Z)-3-(3-chloro-4-fluorophenyl)-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one
Description
The compound (5Z)-3-(3-chloro-4-fluorophenyl)-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one belongs to the rhodanine (2-thioxo-1,3-thiazolidin-4-one) family, a class of heterocyclic molecules known for their diverse biological activities, including antimicrobial, antiviral, and enzyme-inhibitory properties . The Z-configuration of the exocyclic double bond at position 5 is critical for maintaining planar geometry, which facilitates intermolecular interactions such as π-π stacking and hydrogen bonding.
Key structural features of this compound include:
Properties
Molecular Formula |
C15H8ClFN2OS2 |
|---|---|
Molecular Weight |
350.8 g/mol |
IUPAC Name |
(5Z)-3-(3-chloro-4-fluorophenyl)-5-(pyridin-2-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C15H8ClFN2OS2/c16-11-8-10(4-5-12(11)17)19-14(20)13(22-15(19)21)7-9-3-1-2-6-18-9/h1-8H/b13-7- |
InChI Key |
RQIZLPNYGCVGHG-QPEQYQDCSA-N |
Isomeric SMILES |
C1=CC=NC(=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC(=C(C=C3)F)Cl |
Canonical SMILES |
C1=CC=NC(=C1)C=C2C(=O)N(C(=S)S2)C3=CC(=C(C=C3)F)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-(3-chloro-4-fluorophenyl)-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of appropriate starting materials under specific reaction conditions. A common synthetic route may include:
Starting Materials: 3-chloro-4-fluoroaniline, pyridine-2-carbaldehyde, and thiourea.
Reaction Conditions: The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol.
Procedure: The starting materials are mixed and heated under reflux conditions for several hours, followed by purification through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(5Z)-3-(3-chloro-4-fluorophenyl)-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic ring or the thiazolidinone core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) in chloroform.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules.
Biology
Biologically, thiazolidinone derivatives are known for their antimicrobial, anti-inflammatory, and anticancer properties. This compound may be investigated for similar activities.
Medicine
In medicine, the compound could be explored for its potential therapeutic effects, particularly in the treatment of infectious diseases or cancer.
Industry
Industrially, the compound may find applications in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (5Z)-3-(3-chloro-4-fluorophenyl)-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one involves interaction with specific molecular targets. These may include enzymes, receptors, or DNA. The exact pathways and targets would require detailed biochemical studies.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The activity and physicochemical properties of rhodanine derivatives are highly dependent on substituents. Below is a comparative analysis with structurally analogous compounds:
Table 1: Substituent Comparison and Key Properties
Key Observations:
Electron-withdrawing vs. electron-donating groups : The target compound’s 3-chloro-4-fluorophenyl group contrasts with electron-donating groups (e.g., hydroxy in ), which may reduce electrophilicity but enhance H-bonding.
Aromatic vs. heteroaromatic substituents : Pyridine/pyrazine substituents () introduce additional H-bond acceptors compared to purely aromatic systems (e.g., phenyl in ).
Steric effects : Bulky substituents (e.g., propoxyphenyl in ) may hinder molecular packing but improve target specificity.
Crystallographic and Conformational Analysis
Crystallographic data reveals critical differences in molecular geometry:
- Dihedral angles : In the hydroxybenzylidene derivative , the dihedral angle between the rhodanine ring (A) and phenyl group (B) is 79.26°, whereas the pyridin-2-ylmethylidene group in the target compound likely reduces this angle due to planar alignment with the heterocyclic core.
- Hydrogen bonding : The 2-hydroxybenzylidene derivative forms intramolecular S(6) motifs and intermolecular R₂²(7) motifs , while the target compound’s pyridine may participate in C–H⋯N interactions, altering crystal packing.
- Torsional parameters : and report torsional angles (e.g., −177.47° in ), suggesting rigid conformations stabilized by substituent interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
